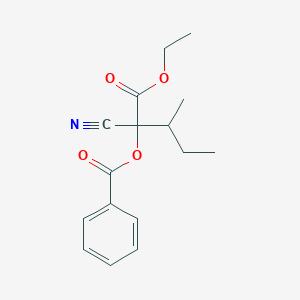

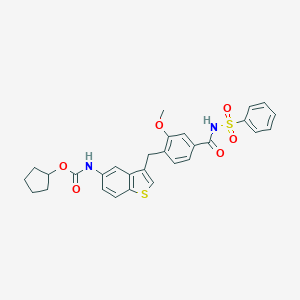

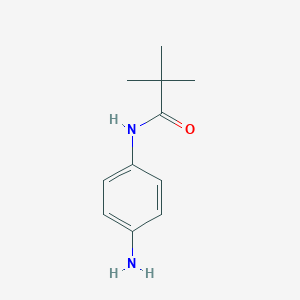

N-(4-aminophenyl)-2,2-dimethylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-2,2-dimethylpropanamide involves several steps, starting from basic precursors to the final compound. One of the versatile reagents for preparing similar compounds with variable second-coordination spheres involves reductive amination reactions in the presence of sodium cyanoborohydride, yielding a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-2,2-dimethylpropanamide and related compounds has been determined by X-ray crystallography. For instance, the structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a related compound, was determined, highlighting the crystallographic parameters and demonstrating the reaction outcomes (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

N-(4-Aminophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the fluorescence enhancement of related structures through N-phenyl substitutions demonstrates the "amino conjugation effect," affecting the photochemical behavior (Yang et al., 2002).

Physical Properties Analysis

The physical properties of compounds related to N-(4-Aminophenyl)-2,2-dimethylpropanamide, such as hydrogen bonding patterns and crystallographic studies, provide insights into their stability and interactions. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-(4-Aminophenyl)-2,2-dimethylpropanamide, can be inferred from studies on similar compounds. These properties are influenced by the compound's structure, substitution patterns, and interaction with other molecules, revealing potential applications and synthesis pathways (Ghorab et al., 2017).

科学研究应用

-

Field: Electronics

- Application : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistor (rGO-FET) .

- Method : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .

- Results : The hybrids of porphyrin and rGO can make positive impacts on the rGO-FET’s electronic performances .

-

Field: Textile Industry

- Application : Mono azo dye derivatives having Quinazolin-4(3H)-one, 4,4’-(1,3,4-Oxadiazole-2,5-diyl) dianiline and 2,4,6-Trichloro-1,3,5-triazine moieties are used for the exhaust dyeing of silk, wool and cotton fiber .

- Method : The title dyes were synthesized from reactions of diazonium salts of 3-(4-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylquinazolin-4(3H)-one with various cyanurated coupling components .

- Results : The dyes showed good to moderate affinity to cotton, wool and silk fiber .

-

Field: Polymer Science

安全和危害

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it.

未来方向

This could involve potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBPZUVCJMMOLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398880 |

Source

|

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide | |

CAS RN |

104478-93-5 |

Source

|

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)